molecular formula C20H28N2O3 B1226213 Cyclohexanecarboxylic acid [2-oxo-2-[4-(1-piperidinyl)anilino]ethyl] ester

Cyclohexanecarboxylic acid [2-oxo-2-[4-(1-piperidinyl)anilino]ethyl] ester

Cat. No. B1226213
M. Wt: 344.4 g/mol
InChI Key: VIGALXYLSBVOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanecarboxylic acid [2-oxo-2-[4-(1-piperidinyl)anilino]ethyl] ester is a member of piperidines.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Cyclohexanecarboxylic acid esters are synthesized through various chemical reactions. For instance, ethyl esters of 2-cyano-3-arylacrylic acid undergo reactions with 1,3-cyclohexanedione or 5,5-dimethyl-1,3-cyclohexanedione to form corresponding ethyl esters of tetrahydro-4H-chromenes-3-carboxylic acid (Mahmud et al., 2018).
  • Photochemical Reactions : The photochemical reaction of ethyl 2-oxo-1-cyclohexanecarboxylate in alcoholic solutions can lead to the formation of various ω-substituted esters (Tokuda et al., 1978).

Applications in Polymer Science

  • Plasticizer Synthesis : Cyclohexane dicarboxylic acid esters, like di(2-ethylhexyl)-1,2-cyclohexane dicarboxylate, are synthesized as non-toxic, environmentally friendly alternatives to phthalate plasticizers. They exhibit similar performance to phthalates in various applications, including in plasticized PVC compounds (Ou et al., 2014).

Photoreactivity in Organic Synthesis

  • Switching Photoreactivity with Acid : Mesityl cyclohexanecarboxylate demonstrates different reactions under photodecarboxylation and transesterification processes, influenced by the presence of acid and ethanol as a nucleophile (Mori et al., 2000).

Functional Material Synthesis

  • Functional Cyclic Esters : New cyclic esters containing protected functional groups, derived from cyclohexanone derivatives, have been synthesized and used for homo- and copolymerization. This approach creates hydrophilic aliphatic polyesters (Trollsås et al., 2000).

Environmental and Health Studies

  • Environmental Exposure Assessment : Studies on 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a phthalate plasticizer substitute, assess its environmental exposure levels and potential impacts on human health (Silva et al., 2013).

properties

Product Name

Cyclohexanecarboxylic acid [2-oxo-2-[4-(1-piperidinyl)anilino]ethyl] ester

Molecular Formula

C20H28N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

[2-oxo-2-(4-piperidin-1-ylanilino)ethyl] cyclohexanecarboxylate

InChI

InChI=1S/C20H28N2O3/c23-19(15-25-20(24)16-7-3-1-4-8-16)21-17-9-11-18(12-10-17)22-13-5-2-6-14-22/h9-12,16H,1-8,13-15H2,(H,21,23)

InChI Key

VIGALXYLSBVOPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)OCC(=O)NC2=CC=C(C=C2)N3CCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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